5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a dimethylsulfamoyl group, and a fluorine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative .
Scientific Research Applications
Chemistry
In chemistry, 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biology, this compound may be used in the development of new biochemical assays or as a probe to study specific biological pathways. Its trifluoromethyl group can enhance the compound’s stability and bioavailability .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the production of advanced materials with unique properties. Its chemical stability and functional groups make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The dimethylsulfamoyl group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
5-(dimethylsulfamoyl)-2-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide: This compound features a morpholinyl group instead of a fluorine atom, which may alter its chemical properties and applications.
3-(dimethylsulfamoyl)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide: This compound includes a methoxyethoxy group, which can affect its solubility and reactivity.
Uniqueness
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both a fluorine atom and a trifluoromethyl group. These functional groups can significantly enhance the compound’s chemical stability, bioavailability, and overall reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O3S/c1-22(2)26(24,25)12-6-7-14(17)13(9-12)15(23)21-11-5-3-4-10(8-11)16(18,19)20/h3-9H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWVDKHBBRXXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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